2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that features a benzodioxole ring fused with a pyrazole and pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Pyrazole and Pyrazine Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones, while the pyrazine ring can be formed through the condensation of 1,2-diamines with α-diketones.
Coupling Reactions: The final step involves coupling the benzodioxole derivative with the pyrazole-pyrazine moiety using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the pyrazole and pyrazine rings can form hydrogen bonds and π-π interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
- 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide is unique due to the presence of both pyrazole and pyrazine rings, which are not commonly found together in similar compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-23-10-13(8-22-23)18-14(19-4-5-20-18)9-21-17(24)7-12-2-3-15-16(6-12)26-11-25-15/h2-6,8,10H,7,9,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICASBARHSCZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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